molecular formula C23H27ClN4O5 B4341509 methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate

methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate

Cat. No.: B4341509
M. Wt: 474.9 g/mol
InChI Key: XSEIYRGPTOXCNW-UHFFFAOYSA-N
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Description

Methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate is a highly specialized organic compound, known for its complex molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Initial Steps: : The synthesis begins with the preparation of 1-adamantylcarboxylic acid, which is subsequently converted into its corresponding acid chloride.

  • Subsequent Steps: : The 3-chloro-1H-1,2,4-triazole is then introduced through a nucleophilic substitution reaction, yielding the intermediate product.

  • Final Steps: : This intermediate is then coupled with 4,5-dimethoxybenzoic acid under specific esterification conditions to form the final compound.

Industrial Production Methods: : Industrial-scale production typically involves optimized reaction conditions to ensure maximum yield and purity. Advanced techniques such as high-pressure liquid chromatography (HPLC) are utilized for purification.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized under strong oxidizing conditions, forming various intermediate products.

  • Reduction: : Reduction can be performed using hydrogenation techniques.

  • Substitution: : Undergoes substitution reactions, particularly nucleophilic aromatic substitution, due to the presence of the triazole and methoxy groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate, chromic acid.

  • Reduction Reagents: : Palladium on carbon (Pd/C), hydrogen gas.

  • Substitution Reagents: : Sodium hydroxide for nucleophilic substitution.

Major Products Formed

  • Oxidation forms various carboxylic acids and quinones.

  • Reduction products include the respective reduced amines and alcohols.

Scientific Research Applications

  • Chemistry: : Used in the synthesis of various organic molecules, serving as an intermediate for complex structures.

  • Biology: : Has potential biological activity, particularly in inhibiting specific enzymes.

  • Medicine: : Explored for potential pharmaceutical applications, such as antimicrobial agents.

  • Industry: : Utilized in the creation of specialized coatings and materials due to its chemical stability.

Mechanism of Action

The compound operates by inhibiting certain biochemical pathways, specifically targeting enzymes that rely on the triazole moiety. The mechanism involves binding to the active site of the enzyme, blocking its function and thereby inhibiting biological processes.

Comparison with Similar Compounds

Unique Attributes

  • Molecular Structure: : The adamantyl group provides rigidity, making it distinct in its class.

  • Reactivity: : The presence of both methoxy and triazole groups allows for unique reactivity patterns.

Similar Compounds

  • Methyl 2-({[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate: : Lacks the chloro substituent, affecting its reactivity.

  • Ethyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate: : Similar but with an ethyl ester instead of a methyl ester, altering its physical properties.

There you go, a full exploration of the compound. What do you think about the detail?

Properties

IUPAC Name

methyl 2-[[3-(3-chloro-1,2,4-triazol-1-yl)adamantane-1-carbonyl]amino]-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClN4O5/c1-31-17-5-15(19(29)33-3)16(6-18(17)32-2)26-20(30)22-7-13-4-14(8-22)10-23(9-13,11-22)28-12-25-21(24)27-28/h5-6,12-14H,4,7-11H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSEIYRGPTOXCNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5C=NC(=N5)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate
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methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate
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methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate
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methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate
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methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate
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methyl 2-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)-4,5-dimethoxybenzoate

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